N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite

Catalog No.
S15744910
CAS No.
M.F
C47H55N6O7P
M. Wt
846.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O...

Product Name

N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite

IUPAC Name

N-[1-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

Molecular Formula

C47H55N6O7P

Molecular Weight

846.9 g/mol

InChI

InChI=1S/C47H55N6O7P/c1-33(2)53(34(3)4)61(58-28-14-27-48)59-32-42-30-51(31-43(60-42)52-29-35(5)44(50-46(52)55)49-45(54)36-15-10-8-11-16-36)47(37-17-12-9-13-18-37,38-19-23-40(56-6)24-20-38)39-21-25-41(57-7)26-22-39/h8-13,15-26,29,33-34,42-43H,14,28,30-32H2,1-7H3,(H,49,50,54,55)/t42-,43+,61?/m0/s1

InChI Key

KAPZLPKVFWYABS-PAFRUHHHSA-N

SMILES

Array

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite is a modified nucleoside analog used primarily in the synthesis of oligonucleotides. This compound features a morpholino backbone, which enhances its stability and binding affinity compared to natural nucleotides. The presence of the benzoyl group and the dimethoxytrityl protecting group (DMTr) further contributes to its utility in chemical synthesis, particularly in solid-phase oligonucleotide synthesis. The molecular formula for this compound is C24H30N4O5C_{24}H_{30}N_4O_5, and it has a molecular weight of approximately 442.53 g/mol .

The primary chemical reaction involving N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite is the coupling reaction during oligonucleotide synthesis. In this process, the phosphoramidite group reacts with an activated hydroxyl group on a growing oligonucleotide chain, forming a phosphodiester bond. The reaction typically follows these steps:

  • Deprotection: The DMTr group is removed to expose the 5'-hydroxyl group.
  • Activation: The phosphoramidite is activated, often using an activator such as tetrazole or 1H-tetrazole.
  • Coupling: The activated phosphoramidite reacts with the exposed hydroxyl group to form a new phosphodiester bond.
  • Oxidation: The resulting phosphite intermediate is oxidized to form a stable phosphate linkage.

These reactions are essential for constructing DNA and RNA sequences in research and therapeutic applications .

N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite exhibits significant biological activity due to its incorporation into oligonucleotides used for gene modulation and therapeutic interventions. Morpholino oligomers, which include this compound, are known for their ability to bind RNA and block translation or splice sites, effectively silencing gene expression. This property makes them valuable tools in molecular biology and genetic research, particularly in studies related to gene therapy and antisense technology .

The synthesis of N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite typically involves several key steps:

  • Preparation of Morpholino Backbone: The morpholino ring is synthesized from appropriate starting materials through cyclization reactions.
  • Benzoylation: The N4 position of the morpholino is benzoylated using benzoyl chloride or similar reagents.
  • DMTr Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl group to prevent premature reactions during synthesis.
  • Phosphorylation: Finally, the compound is converted into its phosphoramidite form using phosphitylation reactions with chlorophosphoramidites.

These methods allow for the efficient production of high-purity N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite suitable for use in oligonucleotide synthesis .

N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite finds applications in various fields:

  • Gene Silencing: Utilized in the design of morpholino oligomers that inhibit gene expression by binding to target mRNA.
  • Antisense Therapy: Employed in developing therapeutic agents aimed at treating genetic disorders by modulating gene expression.
  • Research Tool: Used extensively in molecular biology research for studying gene function and regulation.

Its unique properties make it an essential component in modern nucleic acid chemistry .

Interaction studies involving N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite focus on its binding affinity with complementary RNA sequences. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding kinetics and affinities.
  • Fluorescence Resonance Energy Transfer: To assess conformational changes upon binding.
  • Thermal Shift Assays: To determine stability and melting temperatures of formed duplexes.

Such studies are crucial for understanding how modifications impact the efficacy of morpholino-based therapeutics .

N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite shares similarities with several other modified nucleosides used in oligonucleotide synthesis. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
N4-Benzoyl-N-DMTr-cytidineContains benzoyl and DMTr groupsMorpholino backbone enhances stability
2'-O-MethyluridineContains 2'-O-methyl modificationCommonly used but less stable than morpholinos
Phosphorothioate OligonucleotidesContains sulfur instead of oxygen in phosphate backboneProvides enhanced resistance to nuclease degradation

N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite stands out due to its morpholino structure, which confers superior stability and specificity compared to traditional nucleotides, making it particularly advantageous for therapeutic applications .

XLogP3

6.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

846.38698511 Da

Monoisotopic Mass

846.38698511 Da

Heavy Atom Count

61

Dates

Last modified: 08-15-2024

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